molecular formula C9H14O2 B1396022 Spiro[2.5]octane-6-carboxylic acid CAS No. 1086399-13-4

Spiro[2.5]octane-6-carboxylic acid

Cat. No.: B1396022
CAS No.: 1086399-13-4
M. Wt: 154.21 g/mol
InChI Key: WSLJLPGZOGZIOK-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 g/mol . The IUPAC name for this compound is this compound . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O2/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H,10,11) . The Canonical SMILES structure is C1CC2(CCC1C(=O)O)CC2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 154.21 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is solid at room temperature .

Scientific Research Applications

Cycloaddition Reactions

Spiro[2.5]octane-6-carboxylic acid derivatives have been utilized in cycloaddition reactions. A study demonstrated how α-oxo ketenes, derived from 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-diones, reacted with Schiff bases to yield spiro compounds combining β-lactam and 1,3-dioxolan-4-one structures (Tsuno, Kondo, & Sugiyama, 2006).

Conformational Studies

Research on this compound derivatives extends to studying their conformational properties. For instance, research on stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, derived from this compound, revealed their potential in mimicking glutamate in various restricted conformations (Chernykh et al., 2014).

Catalysis Studies

In the field of catalysis, this compound derivatives have been used as mechanistic probes. Research on manganese-catalyzed C(sp3)–H bond oxygenation using spiro[2.5]octane and related compounds has led to insights into different oxygenation pathways (Galeotti, Vicens, Salamone, Costas, & Bietti, 2022).

Enzyme Mechanism Studies

This compound has also been instrumental in investigating enzyme mechanisms. A study involving the oxidation of spiro[2.5]octane by various cytochrome P450 enzymes helped in understanding the mechanisms of hydrocarbon hydroxylation by these enzymes (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).

Synthetic Route Development

This compound derivatives have been the focus of synthetic route development as well. A study presented a general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione via diethyl acetonedicarboxylate, highlighting the efficiency of this method (Jin et al., 2015).

Spirocyclic Structure Analysis

Research into spirocyclic structures, including those derived from this compound, has led to the discovery of new compounds with potential biological activities. For example, the study of spiroketals from Pestalotiopsis fici revealed novel metabolites with unique spirocyclic skeletons, offering insights into biosynthetic pathways (Liu et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Properties

IUPAC Name

spiro[2.5]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLJLPGZOGZIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704679
Record name Spiro[2.5]octane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086399-13-4
Record name Spiro[2.5]octane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.5]octane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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